molecular formula C15H11FO2 B2705823 4'-Fluoro-2-hydroxychalcone CAS No. 76626-08-9

4'-Fluoro-2-hydroxychalcone

Cat. No.: B2705823
CAS No.: 76626-08-9
M. Wt: 242.249
InChI Key: XIPWKLRFTVMIGM-UHFFFAOYSA-N
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Description

4’-Fluoro-2-hydroxychalcone is a member of the chalcone family, which are precursors to flavonoid compounds. Chalcones are characterized by two aromatic rings joined by a three-carbon α, β-unsaturated carbonyl system. This particular compound, 4’-Fluoro-2-hydroxychalcone, has a hydroxyl group at the 2-position and a fluoro substituent at the 4-position of the A ring. Chalcones are known for their diverse biological activities, including antioxidant, antibacterial, anti-inflammatory, and cytotoxic properties .

Preparation Methods

The synthesis of 4’-Fluoro-2-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4’-fluoro-2’-hydroxyacetophenone and an appropriate aldehyde under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete .

Industrial production methods for chalcones, including 4’-Fluoro-2-hydroxychalcone, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

4’-Fluoro-2-hydroxychalcone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form flavones or flavanones.

    Reduction: Reduction of 4’-Fluoro-2-hydroxychalcone can lead to the formation of dihydrochalcones.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

4’-Fluoro-2-hydroxychalcone can be compared with other chalcones and flavonoid derivatives:

    2’-Hydroxychalcone: Lacks the fluoro substituent, resulting in different biological activities and reactivity.

    4’-Methoxy-2-hydroxychalcone: The methoxy group at the 4-position alters its chemical properties and biological activities compared to the fluoro substituent.

    Flavanones and Flavones: These compounds are oxidation products of chalcones and exhibit distinct biological activities due to their different structural frameworks.

The uniqueness of 4’-Fluoro-2-hydroxychalcone lies in its specific substituents, which confer unique reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPWKLRFTVMIGM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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